molecular formula C3H10ClNO B12962248 (S)-1-Aminopropan-2-ol hydrochloride

(S)-1-Aminopropan-2-ol hydrochloride

Cat. No.: B12962248
M. Wt: 111.57 g/mol
InChI Key: CNGMQNNDKGEIMZ-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Aminopropan-2-ol hydrochloride is the salt form of a chiral amino alcohol, valued as a versatile intermediate in scientific research. The compound serves as a critical precursor in the synthesis of various pharmaceutical agents, such as the sympathomimetic amine metaraminol, used in the management of hypotensive shock . Its high enantiopurity is essential for producing compounds with the desired stereochemical properties. This molecule also functions as a key ligand in the formation of metal complexes for asymmetric catalysis and is a valuable building block in the development of polyurethanes . In biochemistry, the (R)-enantiomer of 1-aminopropan-2-ol is a known component incorporated into the biosynthetic pathway of cobalamin (Vitamin B12), highlighting the biological significance of this compound's chiral scaffold . The hydrochloride salt offers improved stability and handling characteristics compared to the free base. Researchers should note that the compound requires storage in an inert atmosphere at room temperature . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

IUPAC Name

(2S)-1-aminopropan-2-ol;hydrochloride

InChI

InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1

InChI Key

CNGMQNNDKGEIMZ-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](CN)O.Cl

Canonical SMILES

CC(CN)O.Cl

Origin of Product

United States

Contextual Significance in Asymmetric Organic Synthesis and Catalysis

The field of asymmetric synthesis, which aims to create single enantiomers of chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com (S)-1-Aminopropan-2-ol hydrochloride serves as a cornerstone chiral precursor in this domain. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for its incorporation into a wide array of molecular structures, acting as a chiral auxiliary or as a scaffold for more complex chiral ligands. nih.gov

Chiral 1,2-amino alcohols are instrumental in the synthesis of other valuable chiral ligands used in transition-metal catalysis. nih.gov For instance, they are key starting materials for producing well-known ligand classes such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PYBOX) ligands. These ligands, when complexed with a metal center, form catalysts capable of inducing high levels of stereoselectivity in a variety of chemical reactions, including cycloadditions, hydrosilylations, and aldol (B89426) reactions. The rigid and well-defined chiral environment created by the ligand around the metal's active site is directly derived from the stereochemistry of the amino alcohol precursor.

Furthermore, these amino alcohols can function as chiral auxiliaries. In this role, the chiral molecule is temporarily attached to a non-chiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved, having fulfilled its role of inducing chirality.

Unique Stereochemical Attributes and Their Impact on Molecular Design

Stereoselective Synthesis Routes to (S)-1-Aminopropan-2-ol

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (S)-1-aminopropan-2-ol, derivatives of lactic acid or other small chiral molecules serve as excellent precursors.

One documented approach begins with (S)-benzyl lactate (B86563) ester. chemicalbook.com This synthesis involves a two-step sequence. First, the ester is converted to the corresponding (S)-(-)-lactamide via amidation with ammonia (B1221849) in methanol (B129727). chemicalbook.com The resulting amide is then reduced using a powerful reducing agent such as lithium aluminium hydride in tetrahydrofuran (B95107) to yield (S)-(+)-1-aminopropan-2-ol. chemicalbook.com This method successfully transfers the stereochemistry from the starting lactate ester to the final amino alcohol product. chemicalbook.com

Another example of a chiral pool synthesis starts from (S)-1-methoxy-2-propylamine, which possesses the required stereocenter. google.com The synthesis proceeds by reacting (S)-1-methoxy-2-propylamine with a strong acid like hydrochloric acid, which cleaves the ether bond to form (S)-1-aminopropan-2-ol hydrochloride. google.com This reaction can be carried out under reflux conditions or at elevated temperatures in an autoclave. google.com The resulting hydrochloride salt can then be neutralized to obtain the free base. google.com

An alternative to the chiral pool is the asymmetric transformation of a prochiral or racemic starting material. Propylene (B89431) oxide is a common and economical precursor for the synthesis of 1-aminopropan-2-ol. wikipedia.org

A direct method involves the reaction of enantiomerically pure (S)-propylene oxide with ammonia. google.com This reaction typically requires a catalyst, such as p-toluene sulfonic acid, and is conducted under elevated temperature and pressure. google.com The initial product of this reaction is (S)-2-methylaziridine, which is subsequently hydrolyzed to afford (S)-(+)-1-aminopropan-2-ol. google.com

When starting with racemic propylene oxide, a non-stereoselective synthesis first produces racemic 1-aminopropan-2-ol, which then requires optical resolution. wikipedia.org A multi-step process can also be employed, starting with the ring-opening of propylene oxide with hydrochloric acid to produce a mixture of chloropropanol (B1252657) isomers. google.com The desired β-chloropropanol is then isolated and subjected to an ammonolysis reaction with liquid ammonia at high temperatures to yield 2-aminopropanol. google.com

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. Enzymes, particularly those involved in amine metabolism, have been extensively studied and engineered for the production of chiral amines and amino alcohols.

Enzyme-mediated reductive amination of a ketone precursor is a highly effective method for producing chiral amines. This process typically utilizes amine dehydrogenases (AmDHs) or reductive aminases (RedAms). These enzymes asymmetrically reduce a prochiral ketone in the presence of an amine source (often ammonia) and a cofactor (typically NADH or NADPH), which is continuously regenerated in situ. frontiersin.orgnih.gov

For the synthesis of (S)-1-aminopropan-2-ol, the precursor is 1-hydroxypropan-2-one. Several native AmDHs have been shown to be effective for this transformation. For instance, AmDHs from Micrococcus luteus (MicroAmDH) and Mycobacterium smegmatis (MsmeAmDH) have demonstrated good conversions in the synthesis of (S)-2-aminopropan-1-ol. frontiersin.org Specifically, at a 10 mM substrate concentration, MsmeAmDH and MicroAmDH achieved conversions of 67.4% and 60.9%, respectively. frontiersin.org These biocatalytic systems offer a direct and highly enantioselective route to the target amino alcohol. frontiersin.orgwhiterose.ac.uk

Reductive Amination of Hydroxy Ketones by Amine Dehydrogenases

EnzymeSubstrateProductConversion (%) at 10 mM SubstrateEnantiomeric Excess (ee %)
CfusAmDH1-hydroxypropan-2-one(S)-2-aminopropan-1-ol26.1>97 (S)
MsmeAmDH1-hydroxypropan-2-one(S)-2-aminopropan-1-ol67.4>97 (S)
MicroAmDH1-hydroxypropan-2-one(S)-2-aminopropan-1-ol60.9>97 (S)
MATOUAmDH21-hydroxypropan-2-one(S)-2-aminopropan-1-ol31.6>97 (S)

Both transaminases (TAs) and amine dehydrogenases (AmDHs) are pivotal enzymes in the synthesis of chiral amines. researchgate.netresearchgate.net While AmDHs catalyze the direct reductive amination of a ketone, TAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov

Amine dehydrogenases, including native and engineered variants, have been successfully applied to the synthesis of a variety of short-chain chiral amines and amino alcohols. frontiersin.orgresearchgate.net For example, engineered AmDHs derived from amino acid dehydrogenases have been identified through data mining and have shown high efficiency in the reductive amination of α-hydroxy ketones, yielding products with excellent enantiomeric excess (99% ee). researchgate.net The substrate scope of these enzymes is broad, and they have been used to produce key pharmaceutical intermediates. nih.gov

Optical Resolution of Racemic 1-Aminopropan-2-ol

When a stereoselective synthesis is not employed, the resulting racemic mixture of 1-aminopropan-2-ol must be separated into its constituent enantiomers. Optical resolution is a classical method to achieve this separation. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

A documented method for the resolution of racemic 1-amino-2-propanol involves the use of an optically pure tartaric acid derivative, such as di-O-benzoyl-L-tartaric acid anhydride (B1165640), as the resolving agent. researchgate.net The reaction between the racemic amine and the chiral anhydride results in the formation of two diastereomeric half-amides: N-(2'R-hydroxy)-propyl-2,3-di-o-benzoyl-L-tartramic acid and N-(2'S-hydroxy)-propyl-2,3-di-O-benzoyl-L-tartramic acid. researchgate.net

These diastereomers can be separated by column chromatography. researchgate.net Following separation, each diastereomer is hydrolyzed, typically under acidic conditions, to cleave the amide bond. This liberates the optically pure enantiomer of the amino alcohol and regenerates the resolving agent. researchgate.net This particular method has been shown to yield the (+)-enantiomer with high optical purity. researchgate.net

Optical Resolution of Racemic 1-Amino-2-propanol

Resolving AgentDiastereomer 1Diastereomer 2Separation MethodFinal Product from Diastereomer 2
di-O-benzoyl-L-tartaric acid anhydrideN-(2'R-hydroxy)-propyl-2,3-di-o-benzoyl-L-tartramic acidN-(2'S-hydroxy)-propyl-2,3-di-O-benzoyl-L-tartramic acidColumn Chromatography(-)-1-aminopropan-2-ol (66% optical purity)

Diastereomeric Salt Formation and Crystallization

One of the most established and common methods for resolving a racemic mixture into its individual enantiomers is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the principle that while enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including solubility. libretexts.org

The process involves reacting the racemic base, (±)-1-aminopropan-2-ol, with an enantiomerically pure chiral acid, known as a chiral resolving agent. wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. For instance, reacting (R,S)-1-aminopropan-2-ol with (+)-tartaric acid yields two diastereomeric salts: [(S)-1-aminopropan-2-ol-(+)-tartrate] and [(R)-1-aminopropan-2-ol-(+)-tartrate].

Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. libretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate out of the solution first, allowing for its separation by filtration. wikipedia.orglibretexts.org Once the desired diastereomer is isolated, the chiral resolving agent is neutralized and removed, yielding the enantiopure (S)-1-aminopropan-2-ol. wikipedia.org Tartaric acid is a frequently used resolving agent due to its availability and effectiveness. nih.govnih.gov

The table below illustrates research findings on the resolution of racemic 1-amino-2-propanol using this methodology.

Table 1: Diastereomeric Resolution of Racemic 1-amino-2-propanol

Resolving Agent Diastereomer Formed Solvent System Key Finding Reference
N-Acetyl-L-glutamic acid Diastereomeric salts Methanol/Water The salt of N-acetyl-L-glutamic acid with (S)-1-amino-2-propanol was less soluble, allowing for separation. researchgate.net

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique that differentiates two enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer in the racemic mixture reacts more quickly than the other, leading to an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a particularly effective and widely used approach due to the high enantioselectivity of enzymes like lipases. mdpi.commdpi.com Lipases are capable of catalyzing acyl transfer reactions, such as acetylation, on one enantiomer at a much faster rate than on the other. mdpi.comgoogle.com For the resolution of (±)-1-aminopropan-2-ol, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting acylated product and the unreacted (S)-1-aminopropan-2-ol can then be separated.

The efficiency of enzymatic kinetic resolution is influenced by several factors, including the choice of enzyme, the acylating agent, and the reaction medium. mdpi.com For instance, research has shown that using Candida rugosa lipase with isopropenyl acetate (B1210297) as the acetylating agent in a two-phase medium of ionic liquid and toluene (B28343) can lead to high enantiomeric purity of the product. mdpi.com Another study highlights that an aminopropanol (B1366323) kinase (APK) from Mycobacterium smegmatis shows a 10-fold higher efficiency in phosphorylating the (S)-enantiomer compared to the (R)-enantiomer. nih.gov

This method can be further enhanced through dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the racemic mixture. This allows, in theory, for a complete conversion of the racemate into a single desired enantiomer, overcoming the 50% theoretical yield limit of standard kinetic resolution. mdpi.comnih.gov

Table 2: Research Findings on Kinetic Resolution

Enzyme Substrate Strategy Key Finding Reference
Aminopropanol kinase (APKMSM0270) (S)-1-Aminopropan-2-ol Enzymatic Kinetic Resolution The enzyme exhibits Michaelis-Menten kinetics, with (S)-aminopropanol proving to be the best substrate with a kcat of 8.7 s⁻¹ and a Km of 0.373 mM. nih.gov
Lipase from Candida rugosa MY 1-(isopropylamine)-3-phenoxy-2-propanol Enzymatic Kinetic Resolution Optimized system yielded a product with high enantiomeric excess (eep = 96.2%) and an enantioselectivity (E) of 67.5. mdpi.com

Application of S 1 Aminopropan 2 Ol in Asymmetric Catalysis and Chiral Auxiliary Design

Chiral Ligands in Transition Metal Catalysis

The development of chiral ligands is central to asymmetric transition metal catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structural simplicity and bifunctional nature of (S)-1-aminopropan-2-ol make it an attractive starting material for the synthesis of effective chiral ligands.

Development and Optimization of (S)-1-Aminopropan-2-ol-Derived Ligands

Ligands derived from (S)-1-aminopropan-2-ol are prized for their modularity. The amine and alcohol functionalities provide convenient handles for synthetic modification, allowing for the systematic tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. nih.govchemrxiv.org Development often involves converting the simple amino alcohol into more complex structures, such as β-amino alcohols with varied substituents, oxazolines, or bidentate and tridentate ligands that can effectively coordinate with a transition metal center. ekb.egnih.govdicp.ac.cn

The conformational rigidity of ligands derived from cyclic amino alcohols, such as cis-1-aminoindan-2-ol, has been shown to be effective in creating a predictable transition state for asymmetric induction. nih.gov Similarly, by incorporating the (S)-1-aminopropan-2-ol backbone into more rigid cyclic or multidentate structures, chemists can enhance enantioselectivity. nih.govnih.gov The optimization process involves creating a library of ligands with different substituents to screen for the highest reactivity and enantioselectivity in the target catalytic transformation. nih.gov The goal is to create a well-defined chiral pocket around the metal's active site, which forces the reacting substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer.

Enantioselective Reactions Catalyzed by Metal Complexes of (S)-1-Aminopropan-2-ol Derivatives (e.g., Asymmetric Addition of Dialkylzinc to Aldehydes)

One of the most well-studied applications for ligands derived from β-amino alcohols like (S)-1-aminopropan-2-ol is the catalytic enantioselective addition of organozinc reagents to aldehydes. nih.gov This reaction is a reliable method for synthesizing chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. wikipedia.orgresearchgate.net

In this process, the β-amino alcohol ligand coordinates to the zinc metal, forming a chiral catalytic complex. This complex then activates the aldehyde, guiding the dialkylzinc reagent to attack one of the two enantiotopic faces of the carbonyl group, resulting in a highly enantiomerically enriched alcohol product. mdpi.com Numerous studies have demonstrated that the structure of the amino alcohol ligand is crucial for achieving high enantiomeric excess (ee). nih.govwikipedia.org For instance, linear β-amino alcohol catalysts have proven to be highly efficient for the addition of dialkylzinc reagents to various aromatic aldehydes, yielding products with good to excellent enantioselectivities. researchgate.net

Table 1: Examples of Asymmetric Addition of Dialkylzinc to Aldehydes Catalyzed by β-Amino Alcohol Derivatives This table is representative of findings in the field and may not exclusively use (S)-1-aminopropan-2-ol derivatives but illustrates the principle for the broader class of β-amino alcohol ligands.

Aldehyde Dialkylzinc Reagent Ligand Type Yield (%) Enantiomeric Excess (ee, %) Reference
Benzaldehyde Diethylzinc Azetidine alcohol 94-100 up to 99 wikipedia.org
Various Aromatic Aldehydes Diethylzinc (S)-2-anilinomethyl-1-benzylpyrrolidine - up to 94 researchgate.net
Benzaldehyde Diethylzinc Aziridine-phosphine 95 96 mdpi.com

Heterogenization of (S)-1-Aminopropan-2-ol Ligands on Solid Supports (e.g., Magnetic Nanoparticles)

A significant advancement in catalysis is the heterogenization of homogeneous catalysts, which involves anchoring the catalyst onto a solid support. This strategy combines the high selectivity and mild reaction conditions of homogeneous catalysis with the practical advantages of heterogeneous catalysis, such as easy separation and recyclability of the catalyst.

Ligands derived from (S)-1-aminopropan-2-ol can be immobilized on various solid supports, including silica (B1680970), polymers, and magnetic nanoparticles. researchgate.net Superparamagnetic iron oxide nanoparticles (SPIONs) are particularly attractive supports due to their high surface area and the ability to be easily separated from the reaction mixture using an external magnet. nih.gov For example, a linear β-amino alcohol ligand was successfully anchored onto silica-coated magnetite nanoparticles. researchgate.net This heterogenized catalyst demonstrated high enantioselectivity in the asymmetric addition of dialkylzinc to aldehydes and could be recovered through simple magnetic decantation and reused multiple times with only a minor loss of activity, showcasing the industrial potential of this approach. researchgate.net

Chiral Auxiliaries in Asymmetric Synthesis

Beyond their use as ligands in catalytic systems, derivatives of (S)-1-aminopropan-2-ol can function as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the transformation, the auxiliary is removed, yielding an enantiomerically enriched product. youtube.com

Diastereoselective Induction in Organic Transformations

The (S)-1-aminopropan-2-ol backbone can be readily converted into various chiral auxiliaries, such as Evans-type oxazolidinones. youtube.com These auxiliaries are attached to a prochiral substrate, for example, via an amide linkage to a carboxylic acid. The steric bulk and defined conformation of the auxiliary then direct the approach of incoming reagents to one face of the molecule, resulting in a highly diastereoselective reaction. nih.govresearchgate.net

This strategy has been successfully applied to a wide range of transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. nih.govresearchgate.net For instance, chiral dehydroamino acid building blocks equipped with oxazolidin-2-one auxiliaries have been used in the diastereoselective Friedel-Crafts alkylation of indoles to produce non-proteinogenic tryptophan derivatives with good to excellent diastereomeric ratios. researchgate.net The predictable stereochemical control exerted by these auxiliaries makes them a powerful tool for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. nih.govnsf.gov

Organocatalytic Applications of (S)-1-Aminopropan-2-ol Scaffolds

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and transition metal catalysis. rsc.orgnih.gov The bifunctional nature of the (S)-1-aminopropan-2-ol scaffold, containing both a hydrogen-bond donating hydroxyl group and a basic amine group, makes it an ideal platform for designing organocatalysts. researchgate.net

These functional groups can work in concert to activate substrates and control stereochemistry. For example, the amine can form an enamine or iminium ion intermediate with a carbonyl compound, while the hydroxyl group can direct the approach of the second reactant through hydrogen bonding. This cooperative action is a key principle in many organocatalytic systems. researchgate.net Scaffolds derived from amino alcohols can be employed in a variety of reactions, including Michael additions, aldol reactions, and Mannich reactions. The development of organocatalysts from simple, inexpensive chiral precursors like (S)-1-aminopropan-2-ol is a highly active area of research, aiming to create efficient and environmentally benign synthetic methodologies. rsc.orgnih.gov

Mechanistic Insights and Stereochemical Characterization of S 1 Aminopropan 2 Ol Transformations

Elucidation of Reaction Mechanisms

The stereoselective synthesis of (S)-1-aminopropan-2-ol often relies on the precise control of reaction intermediates and transition states. A common and effective strategy involves the nucleophilic ring-opening of a chiral epoxide, such as (S)-propylene oxide. For instance, one patented method utilizes trifluoroacetamide (B147638) as a nitrogen source, which attacks the less sterically hindered carbon of the epoxide. This reaction proceeds through a protected trifluoroacetyl intermediate, which is subsequently hydrolyzed to yield the final (S)-1-aminopropan-2-ol product, often as its hydrochloride salt. The stereochemical integrity of the process is maintained through a well-defined transition state that favors backside attack, a hallmark of SN2 reactions.

Insights into reaction mechanisms also come from studying biological transformations. In enzymatic reactions involving related amino alcohols, the stereochemical outcome is dictated by the precise interactions within the enzyme's active site. For example, the deamination of (R)-2-amino-1-propanol by certain enzymes proceeds with an inversion of configuration, while the (S)-enantiomer is deaminated with retention of configuration. ebi.ac.uk This suggests the formation of distinct rotameric radical intermediates for each enantiomer, with the enzyme's active site preferentially stabilizing one conformation over another, thereby guiding the reaction pathway and its stereochemical result. ebi.ac.uk In the metabolism of 1-aminopropan-2-ol (B43004) by Pseudomonas species, 1-aminopropan-2-ol O-phosphate has been identified as a key intermediate, demonstrating that phosphorylation is a critical step in its biological transformation pathway. nih.gov

The bifunctional nature of (S)-1-aminopropan-2-ol, containing both a primary amine and a secondary hydroxyl group, is central to its reactivity and the selectivity of its transformations. These functional groups can act independently or cooperatively to direct reaction pathways.

In enzymatic systems, this directing role is highly pronounced. The metabolic pathway of aminoacetone degradation in Mycobacterium smegmatis involves the enzyme (S)-1-amino-2-propanol kinase, which specifically phosphorylates the hydroxyl group of (S)-1-aminopropan-2-ol. nih.gov This phosphorylation is the first committed step in a pathway that funnels the molecule towards further enzymatic conversion by (S)-1-amino-2-propanol-phosphate phospho-lyase, ultimately forming propionaldehyde. nih.gov The high specificity of the kinase for the (S)-enantiomer and its hydroxyl group underscores the critical role of these functionalities in substrate recognition and the determination of the metabolic fate. nih.gov

In non-biological settings, the amino and hydroxyl groups are crucial for its application as a chiral building block. For example, alaninol is a well-known precursor for chiral ligands used in asymmetric catalysis. wikipedia.org The ability of both the nitrogen and oxygen atoms to coordinate to a metal center allows for the formation of stable five-membered chelate rings, which create a rigid and well-defined chiral environment essential for inducing enantioselectivity in catalytic reactions. Furthermore, studies on surface chemistry show that on a copper surface, both the amino and hydroxyl groups of alaninol can interact covalently with the metal atoms, highlighting the importance of both functionalities in molecular adsorption and self-assembly processes. ebi.ac.uk

Advanced Analytical Techniques for Stereochemical Analysis

Determining the absolute and relative configuration of chiral molecules like (S)-1-aminopropan-2-ol is essential, and Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. wordpress.com The direct NMR analysis of enantiomers typically yields identical spectra. Therefore, methods have been developed to create a diastereomeric environment, which makes the enantiomers distinguishable.

A widely used strategy is the covalent attachment of a chiral derivatizing agent (CDA). researchgate.net CDAs are enantiomerically pure reagents that react with the analyte to form a mixture of diastereomers, which possess different physical properties and, crucially, distinct NMR spectra. researchgate.net For amino alcohols, agents like Mosher's acid (MTPA) or methoxyphenylacetic acid (MPA) are frequently employed to form esters with the hydroxyl group. hebmu.edu.cn By preparing derivatives with both the (R)- and (S)-enantiomers of the CDA and analyzing the differences in the chemical shifts (Δδ) of the protons adjacent to the newly formed diastereomeric center, the absolute configuration of the original alcohol can be reliably assigned based on established empirical models. hebmu.edu.cn

More recent advancements include the use of chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the analyte. nih.gov This approach avoids chemical modification of the substrate. For example, bis-thiourea based CSAs have been successfully used to determine the absolute configuration of N-derivatized amino acids, a related class of compounds, by inducing discernible chemical shift differences in their NMR spectra. nih.gov

Table 1: Examples of NMR-Based Methods for Stereochemical Assignment

MethodAgent/PrincipleInteractionTypical ApplicationReference
Chiral Derivatizing Agent (CDA)Mosher's Acid (MTPA), Methoxyphenylacetic Acid (MPA)Covalent (Ester formation)Assigning absolute configuration of secondary alcohols and amines. hebmu.edu.cn
Chiral Solvating Agent (CSA)Bis-thiourea derivatives, BINOLNon-covalent (Hydrogen bonding, π-π interactions)Assigning absolute configuration of amino acid derivatives and amines without derivatization. nih.govresearchgate.net
Exciton Chirality CDInstallation of two or more chromophoresThrough-space interaction of chromophoresDetermining absolute configuration based on the sign of the Cotton effect. wordpress.com
Quantum ¹H NMR CalculationComputational modelingCalculation of NMR parametersVerifying experimentally determined configurations and aiding in assignment. researchgate.net

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used method for separating enantiomers and determining the enantiomeric purity of compounds like (S)-1-aminopropan-2-ol. yakhak.org The principle lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the CSP, leading to different retention times. yakhak.org

A variety of CSPs are available for this purpose. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) phenylcarbamate derivatives, are highly versatile and effective for resolving a broad range of chiral compounds, including amines. yakhak.org The separation mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole, and steric interactions. yakhak.org For the analysis of polar, underivatized amino alcohols, which can be challenging on traditional phases, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have shown excellent performance. sigmaaldrich.com These stationary phases are compatible with aqueous-organic mobile phases and are well-suited for separating polar and ionic analytes. sigmaaldrich.com

The successful separation is highly dependent on the optimization of chromatographic conditions. nih.gov Variables such as the composition of the mobile phase (including the type and percentage of organic modifier), the pH, and the column temperature can significantly impact the resolution and retention of the enantiomers. nih.gov In some cases, derivatization of the analyte with a UV-active or fluorescent tag, such as nitrobenzoxadiazole (NBD), can enhance detection sensitivity and improve chromatographic performance. yakhak.org

Table 2: Examples of Chiral HPLC Conditions for Amino Alcohols and Related Amines

Analyte TypeChiral Stationary Phase (CSP)Mobile Phase ExampleDetectionReference
Underivatized Amino AcidsAstec CHIROBIOTIC T (Teicoplanin)Water:Methanol (B129727):Formic AcidUV/MS sigmaaldrich.com
NBD-derivatized Chiral AminesChiralpak IE (Amylose derivative)Isopropanol/HexaneUV and Fluorescence yakhak.org
NBD-derivatized α-Amino Acid EstersChiralpak IA (Amylose derivative)Isopropanol/HexaneUV and Fluorescence yakhak.org
Various PharmaceuticalsChiral AGP (α1-acid glycoprotein)Phosphate buffer with organic modifier (e.g., propanol)UV nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for complementing experimental studies and providing deeper mechanistic and structural insights into the behavior of (S)-1-aminopropan-2-ol. These methods allow for the investigation of molecular properties and reaction dynamics at an atomic level of detail.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure, geometries, and energetics of molecules. ebi.ac.uk DFT calculations can be applied to investigate the adsorption of alaninol on metal surfaces, revealing that the most stable configuration involves covalent interactions of both the amino and hydroxyl groups with the surface atoms. ebi.ac.uk Such calculations are also used to model reaction pathways, map out potential energy surfaces, and characterize the structures of transition states, thereby elucidating the origins of stereoselectivity in reactions like epoxide ring-opening. Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to verify stereochemical assignments. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the conformational dynamics of (S)-1-aminopropan-2-ol and its interactions with its environment over time. nih.gov MD can be used to model the behavior of the molecule in different solvents or to simulate its binding within the active site of an enzyme. By combining molecular docking with MD simulations, researchers can explore the specific interactions—such as hydrogen bonds and steric contacts—that govern substrate recognition and specificity in enzymes like (S)-1-amino-2-propanol kinase, providing a rationale for its stereoselectivity. nih.govmdpi.com These computational models are powerful for generating hypotheses and guiding the design of new experiments.

Theoretical Studies of Conformation and Reactivity

The spatial arrangement of the functional groups in (S)-1-aminopropan-2-ol is fundamental to its chemical behavior. Theoretical studies, often in conjunction with experimental data, have elucidated the molecule's conformational landscape and reactivity patterns.

Valence band and C 1s core-level photoelectron spectra of (S)-(+)-1-amino-2-propanol (also known as isopropanolamine) have been studied in the gas phase using synchrotron radiation. These experimental results were interpreted with the aid of density functional theory (DFT) and ab initio theoretical calculations. The analysis revealed the presence of two stable conformers in the gas phase. mdpi.com The agreement between experimental spectra and theoretical simulations was achieved by considering a mixture of these two conformers, with one being significantly more populated than the other. mdpi.com

The two lowest energy conformers, designated I1 and I2, are characterized by different intramolecular interactions, primarily hydrogen bonding between the amino and hydroxyl groups. The calculations indicated that the I1 conformer is the most stable, with a relative population of 85% in the gas phase. mdpi.com

Table 1: Calculated Properties of the Two Most Stable Conformers of (S)-1-Aminopropan-2-ol in the Gas Phase This table presents theoretical data on the two lowest energy conformers of (S)-1-Aminopropan-2-ol, derived from computational chemistry studies that align with experimental photoelectron spectroscopy data. mdpi.com


In terms of reactivity, the stereochemistry of (S)-1-aminopropan-2-ol plays a defining role in its biological transformations. In various microorganisms, such as Mycobacterium smegmatis, this amino alcohol is a substrate for a specific kinase. Structural and kinetic characterization of (S)-1-amino-2-propanol kinase revealed that the enzyme is enantioselective, although not absolutely. It phosphorylates the (S)-enantiomer with a significantly higher efficiency (approximately 10-fold) compared to the (R)-enantiomer. This enzymatic transformation is a key step in the metabolic pathway that converts aminoacetone to propionaldehyde. nih.gov

The kinase, a member of the APH group of atypical kinases, is highly specific for its substrate. While it can phosphorylate other small amino alcohols like (R,S)-1-amino-2-butanol and ethanolamine, its kinetic parameters show a strong preference for (S)-1-aminopropan-2-ol. nih.gov

Table 2: Selected Kinetic Parameters of (S)-1-Amino-2-propanol Kinase from M. smegmatis This table summarizes the enzymatic efficiency for different substrates, highlighting the stereochemical preference of the kinase. Data is based on studies performed at 25 °C. nih.gov


Predictive Modeling for Ligand Design and Catalytic Performance

The chiral nature and functional group arrangement of (S)-1-aminopropan-2-ol make it an attractive building block for the synthesis of chiral ligands used in asymmetric catalysis. Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Enantioselectivity Relationship (QSER), are powerful tools for accelerating the discovery and optimization of effective catalysts. These computational approaches aim to establish a mathematical correlation between the structural features of a ligand or catalyst and its performance (e.g., activity, enantioselectivity).

The general workflow for developing a predictive model involves several key steps:

Dataset Preparation: A diverse set of ligands based on a common scaffold, such as (S)-1-aminopropan-2-ol, is synthesized and experimentally tested in a target reaction.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, topological properties), are calculated for each ligand.

Model Building: Using statistical or machine learning algorithms, a mathematical model is created that links the descriptors to the observed catalytic performance.

Validation and Prediction: The model is rigorously validated to ensure its predictive power and is then used to forecast the performance of new, untested ligand structures.

The development of such models allows for the in silico screening of virtual libraries of ligands, saving significant time and resources compared to purely empirical approaches. By understanding which structural features are critical for high performance, chemists can rationally design next-generation catalysts with improved activity and selectivity.

Table 3: Common Computational Approaches for Predictive Catalyst Design This table outlines various modeling techniques and the types of insights they provide, which are applicable to the design of ligands derived from scaffolds like (S)-1-Aminopropan-2-ol.


Mentioned Compound Names

Table 4: List of Chemical Compounds


Strategic Utility of S 1 Aminopropan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Complex Chiral Amine and Amino Alcohol Structures

The value of (S)-1-aminopropan-2-ol as a chiral starting material lies in its ability to be transformed into more elaborate stereochemically defined structures. Its inherent chirality is transferred and often amplified in subsequent synthetic generations, making it a cornerstone for constructing complex targets. Chiral 1,2-amino alcohols are essential structural motifs found in a vast array of natural products and synthetic compounds. nih.gov

One of the most powerful applications of β-amino alcohols is their conversion into chiral oxazolidinones. orgsyn.org These heterocyclic compounds are highly effective and widely used as "chiral auxiliaries" in a multitude of asymmetric reactions. rsc.org The process typically involves reacting the amino alcohol with diethyl carbonate or a similar reagent. orgsyn.org Once the oxazolidinone is formed and attached to a substrate, it directs the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Michael additions with a high degree of predictability and control. rsc.orgsigmaaldrich.com After the desired chiral transformation is complete, the valuable auxiliary can be cleaved and recycled, making the process efficient and economical. sigmaaldrich.com

Beyond auxiliaries, the 1,2-amino alcohol framework is fundamental to the creation of chiral ligands for asymmetric catalysis. nih.gov A prominent use of chiral amino alcohols is in the synthesis of molecules containing an oxazoline (B21484) ring. nih.gov Ligands such as bisoxazolines (BOX) and phosphino-oxazolines (PHOX) are synthesized from chiral amino alcohols and are among the most successful classes of ligands for a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, cyclopropanations, and allylic alkylations. nih.gov The conformational rigidity and well-defined stereochemical environment provided by ligands derived from amino alcohols are critical to achieving high enantioselectivity in these transformations.

Table 1: Transformation of (S)-1-Aminopropan-2-ol into a Chiral Oxazolidinone Auxiliary

Step Reactant(s) Product Purpose
1 (S)-1-Aminopropan-2-ol (S)-4-Methyl-2-oxazolidinone Creation of a versatile chiral auxiliary for asymmetric synthesis. orgsyn.orgorganic-chemistry.org
2 (S)-4-Methyl-2-oxazolidinone + Acyl Chloride N-Acyl-(S)-4-methyl-2-oxazolidinone Attachment of the substrate to the chiral auxiliary to form a reactive enolate precursor. sigmaaldrich.com
3 N-Acyl-(S)-4-methyl-2-oxazolidinone + Base + Electrophile Alkylated N-Acyl Oxazolidinone Diastereoselective alkylation, controlled by the steric influence of the auxiliary. rsc.org
4 Alkylated N-Acyl Oxazolidinone Chiral Carboxylic Acid (or other product) + Recovered (S)-4-Methyl-2-oxazolidinone Cleavage of the final product and recovery of the chiral auxiliary for reuse. sigmaaldrich.com

Role in the Asymmetric Construction of Pharmaceuticals and Agrochemicals (Research Synthesis Focus)

The vicinal amino alcohol motif is a key pharmacophore present in numerous pharmaceutical drugs and agrochemicals. nih.gov While (S)-1-aminopropan-2-ol is a fundamental building block, its more structurally complex analogs are often highlighted in the synthesis of major commercial drugs, illustrating the strategic importance of this class of compounds.

A landmark example is the synthesis of the HIV protease inhibitor Indinavir (Crixivan®) . nih.gov A crucial component of this drug is (1S,2R)-cis-1-aminoindan-2-ol, a conformationally constrained analog of a 1,2-amino alcohol. nih.govnih.gov The rigid indane framework positions the amino and hydroxyl groups in a specific spatial orientation that is critical for binding to the active site of the HIV protease enzyme. The synthesis of Indinavir relies on this chiral fragment to establish the correct stereochemistry of the final drug molecule, demonstrating how a simple amino alcohol concept is elaborated for the creation of a life-saving medication. nih.gov

Another significant example from pharmaceutical research is the development of the immunosuppressive agent FTY720 (Fingolimod) . nih.gov The core of FTY720 is a 2-substituted 2-aminopropane-1,3-diol, a close structural relative of an amino alcohol. Research into this class of compounds revealed that the stereochemistry and the nature of the substituents were critical for potent immunosuppressive activity, which is essential for its use in organ transplantation and treating multiple sclerosis. nih.gov

In the realm of agrochemicals, β-amino alcohols derived from natural products like eugenol (B1671780) have been synthesized and evaluated as potential semisynthetic insecticides, showcasing the applicability of this structural class beyond medicine.

While racemic 1-aminopropan-2-ol (B43004) is used as an intermediate in the synthesis of various drugs, including the local anesthetic Hexylcaine , the focus in modern drug development is increasingly on single-enantiomer products to maximize efficacy and minimize potential side effects. wikipedia.org This underscores the demand for enantiomerically pure starting materials like (S)-1-aminopropan-2-ol for the synthesis of next-generation chiral drugs and agrochemicals.

Table 2: Examples of Chiral Amino Alcohol Scaffolds in Drug Synthesis

Drug Therapeutic Class Chiral Amino Alcohol Building Block
Indinavir HIV Protease Inhibitor (1S,2R)-cis-1-Aminoindan-2-ol nih.gov
FTY720 (Fingolimod) Immunosuppressant 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol HCl nih.gov
Hexylcaine Local Anesthetic 1-Aminopropan-2-ol (used as racemate) wikipedia.org

Enabling Chiral Derivatization for Analytical and Synthetic Purposes

The dual functionality of (S)-1-aminopropan-2-ol allows it to be used as a tool to interact with other chiral molecules, enabling their separation and analysis. This utility is broadly categorized into synthetic-scale resolution and analytical-scale derivatization.

Use as a Chiral Resolving Agent (Synthetic)

One of the oldest but still highly effective methods for separating a racemic mixture into its constituent enantiomers is classical or optical resolution. tcichemicals.com This technique is particularly effective for the separation of racemic carboxylic acids. (S)-1-aminopropan-2-ol, as a chiral base, can be reacted with a racemic mixture of a chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent. This difference allows for their separation by fractional crystallization. google.com For instance, the salt formed between the (S)-amine and one enantiomer of the acid may be significantly less soluble than the salt formed with the other enantiomer. The less soluble diastereomeric salt will crystallize out of the solution first, allowing it to be isolated by simple filtration. The purified diastereomeric salt is then treated with a strong acid to break the salt bond, liberating the enantiomerically pure carboxylic acid and recovering the chiral resolving agent. This method has been successfully applied using structurally similar amino alcohols to resolve important non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and flurbiprofen. google.com

Use as a Chiral Derivatizing Agent (Analytical)

For analytical purposes, determining the enantiomeric purity or the ratio of enantiomers in a sample is crucial. This is often accomplished using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com When separating enantiomers directly is difficult, a chiral derivatizing agent (CDA) is employed. nih.gov

(S)-1-aminopropan-2-ol can function as a CDA for racemic compounds, especially chiral carboxylic acids. The primary amine of (S)-1-aminopropan-2-ol can be covalently bonded to the carboxyl group of an acid (typically after activation) to form a pair of stable diastereomeric amides. These diastereomers can then be readily separated on a standard, non-chiral (achiral) HPLC column because their different three-dimensional structures cause them to interact differently with the stationary phase. capes.gov.br The use of chiral amines as derivatizing agents for the sensitive and accurate enantiomeric separation of chiral acids by HPLC coupled with mass spectrometry (MS) is a well-established technique. capes.gov.br This pre-column derivatization converts the analytical challenge of separating enantiomers into a more straightforward separation of diastereomers.

Table 3: Application of Chiral Amines in Derivatization for Separation

Application Principle Analyte Class Example Analytes Technique
Chiral Resolution Diastereomeric Salt Crystallization Racemic Carboxylic Acids Ketoprofen, Flurbiprofen, Ibuprofen Fractional Crystallization google.com
Chiral Derivatization Diastereomeric Amide Formation Chiral Carboxylic Acids NSAIDs (e.g., Ibuprofen, Loxoprofen) HPLC on achiral column capes.gov.br

Future Research Trajectories and Emerging Applications for S 1 Aminopropan 2 Ol Hydrochloride

Development of Novel Synthetic Pathways

While traditional methods for producing amino alcohols often involve the ammonolysis of epoxides, which typically yields a racemic mixture, modern research is focused on developing enantioselective synthetic routes to obtain the pure (S)-enantiomer. wikipedia.org

One novel pathway involves the ether cleavage of an enantiopure precursor. A documented process starts with (S)-1-methoxy-2-propylamine, which is treated with concentrated hydrochloric acid. google.com This method can be performed under different conditions, leading to the desired (S)-1-Aminopropan-2-ol hydrochloride. The conversion is confirmed through Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) analysis. google.com

Table 1: Comparison of Reaction Conditions for Synthesis from (S)-1-Methoxy-2-propylamine google.com
ParameterMethod 1: RefluxMethod 2: Autoclave
Starting Material(S)-1-methoxy-2-propylamine (>99% ee)(S)-1-methoxy-2-propylamine (>99% ee)
Reagent37% aq. Hydrochloric Acid37% aq. Hydrochloric Acid
TemperatureBoiling under reflux (100°C)135°C
PressureAtmosphericAutogenous (19-30 bar)
Reaction Time48 hours4 hours
OutcomeComplete conversion to this compoundComplete conversion to this compound

Another innovative approach begins with a readily available chiral starting material, benzyl (B1604629) (S)-lactate ester. This method proceeds through the formation of an amide intermediate, followed by reduction. chemicalbook.com

Table 2: Key Steps for Synthesis from Benzyl (S)-Lactate Ester chemicalbook.com
StepDescriptionReagents & ConditionsProduct
1AmidationAmmonia (B1221849) gas bubbled into a methanol (B129727) solution of benzyl (S)-lactate ester at 0°C, then stirred at room temperature for 11 hours.Crude (S)-lactamide
2ReductionCrude amide in tetrahydrofuran (B95107) treated with lithium aluminium hydride, stirred from 0°C to 55°C for 18 hours.(S)-1-Aminopropan-2-ol
3PurificationFiltration through Celite and fractionation on silica (B1680970) gel thin layer chromatography.Pure (S)-1-Aminopropan-2-ol (65% yield)

Further research includes the asymmetric aminolysis of epoxides. One patented method describes the reaction of (S)-propylene oxide with trifluoroacetamide (B147638) in tetrahydrofuran, followed by hydrolysis with hydrochloric acid to yield the enantiomerically pure amino alcohol hydrochloride.

Exploration of New Catalytic Paradigms

(S)-1-Aminopropan-2-ol is a valuable chiral building block for synthesizing pharmaceuticals and agrochemicals that require specific stereochemistry. Future research is aimed at leveraging this chirality to develop new catalytic systems. The molecule and its derivatives have the potential to act as chiral ligands in asymmetric catalysis, a cornerstone of modern organic synthesis.

The development of catalysts for producing the compound itself is also a key research area. For instance, methods involving the catalytic hydrogenation of nitro-alkene or nitro-alcohol precursors are being explored. A synthesis for the racemic compound involves the catalytic hydrogenation of a nitro-propanol intermediate using a metallic catalyst, such as a Cu/Ni multimetal catalyst, under a hydrogen atmosphere. Adapting such catalytic reduction methods to achieve high enantioselectivity for the (S)-isomer is a significant future goal. The use of amino alcohols as starting materials in the catalytic synthesis of other complex molecules, such as benzothiazole (B30560) derivatives, highlights their utility and the potential for discovering new catalytic applications. nih.gov

Integration into Multi-Component and Cascade Reaction Systems

The bifunctional nature of (S)-1-Aminopropan-2-ol, possessing both a primary amine and a secondary alcohol group, makes it an excellent candidate for use in multi-component reactions (MCRs) and cascade (or tandem) reaction sequences. These strategies are highly sought after in synthetic chemistry as they increase efficiency by reducing the number of separate reaction and purification steps.

Future research will likely focus on designing cascade reactions where both functional groups of (S)-1-Aminopropan-2-ol participate sequentially. For example, the amine could first react with a carbonyl compound to form an imine, which then participates in an intramolecular reaction involving the hydroxyl group, leading to complex heterocyclic structures in a single pot. Given that derivatives of 1-aminopropan-2-ol (B43004) have been investigated as potential HIV protease inhibitors, streamlining their synthesis through MCRs or cascade reactions could be a significant advancement in medicinal chemistry.

Bio-Inspired Synthesis and Advanced Biocatalysis

The field of biocatalysis offers powerful tools for producing enantiomerically pure chemicals. Nature's enzymes exhibit remarkable stereospecificity, a property that researchers are keen to harness for the synthesis of (S)-1-Aminopropan-2-ol.

The biosynthesis of the related (R)-enantiomer, a key component of vitamin B12, is well-understood. It is produced from L-threonine by the enzyme threonine-phosphate decarboxylase. wikipedia.org This high degree of stereospecificity in natural pathways serves as an inspiration for developing biocatalytic routes to the (S)-enantiomer.

Future research trajectories in this area include:

Enzyme Screening and Engineering: Identifying novel enzymes, such as transaminases or ammonia lyases, or engineering existing ones to stereoselectively synthesize (S)-1-Aminopropan-2-ol from prochiral substrates.

Kinetic Resolution: Employing enzymes for the kinetic resolution of racemic 1-aminopropan-2-ol. In this approach, an enzyme would selectively acylate or oxidize one enantiomer, allowing for the easy separation of the unreacted pure (S)-enantiomer.

Metabolic Engineering: Leveraging the metabolic pathways of microorganisms. Studies have shown that species of Pseudomonas can metabolize 1-aminopropan-2-ol. medchemexpress.com Harnessing or modifying these microbial pathways could enable the fermentative production of the desired chiral amino alcohol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-Aminopropan-2-ol hydrochloride?

  • Methodology :

  • Step 1 : Start with (S)-1-Aminopropan-2-ol (CAS 2799-17-9) as the chiral precursor. React with hydrochloric acid under controlled pH (4–6) to form the hydrochloride salt.

  • Step 2 : Purify via recrystallization in ethanol/water mixtures to enhance enantiomeric purity (>99% ee). Monitor yield and purity using HPLC with chiral columns .

  • Key Considerations : Avoid prolonged exposure to moisture during synthesis to prevent decomposition of the hydrochloride salt .

    • Data Table :
Solvent System (Ethanol:Water)Yield (%)Purity (HPLC, %)
3:17898.5
2:18599.2

Q. How is this compound characterized for structural confirmation?

  • Methodology :

  • NMR Analysis : Use 1H^1H-NMR (D2_2O) to confirm the presence of the secondary alcohol (δ 3.8–4.1 ppm) and amine protons (δ 1.5–2.0 ppm).
  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (80:20) to verify enantiopurity.
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content to validate stoichiometry .

Q. What solvents are suitable for dissolving this compound?

  • Methodology :

  • Test solubility in polar solvents (water, methanol, DMSO) due to the hydrochloride’s ionic nature. Avoid non-polar solvents (hexane, chloroform) as they yield <5% solubility.
  • Stability Note : Aqueous solutions are stable for 48 hours at 4°C but degrade at pH >7.0 due to amine deprotonation .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

  • Methodology :

  • Diastereomeric Salt Formation : Use (R)-mandelic acid to selectively crystallize the undesired (R)-enantiomer.
  • Chromatographic Separation : Optimize chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for preparative-scale purification .
  • Data Contradiction : highlights instability of amino alcohols under acidic conditions; thus, pH must be tightly controlled (<5.0) during resolution .

Q. What experimental conditions affect the stability of this compound in biological assays?

  • Methodology :

  • pH Stability Study : Incubate the compound in PBS buffers (pH 5.0–8.0) at 37°C. Measure degradation via LC-MS over 24 hours.
  • Key Finding : Degradation accelerates at pH >7.5, forming a ketone byproduct via oxidation of the secondary alcohol .
    • Data Table :
pHHalf-Life (Hours)Major Degradant
5.0>48None
7.4121-Aminopropanone

Q. How to develop a validated HPLC method for quantifying trace impurities in this compound?

  • Methodology :

  • Column : C18 (250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (95:5).
  • Detection : UV at 210 nm for amine and alcohol moieties.
  • Validation Parameters :
  • Linearity : R2^2 >0.999 over 0.1–200 µg/mL.
  • LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodology :

  • Reaction Optimization : Use flow chemistry to enhance heat/mass transfer during HCl salt formation.
  • Crystallization Control : Implement seeded cooling crystallization to minimize particle size variability.
  • Data Limitation : warns that large-scale reactions may introduce racemization if mixing is inefficient .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.